

Ethyl Nonadecanoate Analysis by Gas Chromatography-Mass Spectrometry: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Ethyl nonadecanoate	
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This document provides detailed application notes and protocols for the qualitative and quantitative analysis of **ethyl nonadecanoate** using Gas Chromatography-Mass Spectrometry (GC-MS). **Ethyl nonadecanoate** is a fatty acid ethyl ester (FAEE) that can be found in various biological and food matrices. Its accurate identification and quantification are crucial in fields ranging from metabolic research to quality control in food and beverage industries.

Introduction

Ethyl nonadecanoate (C₂₁H₄₂O₂) is the ethyl ester of nonadecanoic acid. Like other FAEEs, it is formed by the non-oxidative metabolism of ethanol. The analysis of FAEEs, including **ethyl nonadecanoate**, is often performed to assess alcohol consumption or to characterize the composition of lipids in various samples. Gas chromatography coupled with mass spectrometry is a powerful technique for this purpose, offering high sensitivity and specificity for the separation and identification of these compounds.

Mass Spectrometry Data

The mass spectrum of **ethyl nonadecanoate** is characterized by a molecular ion peak and several key fragment ions. Under electron ionization (EI), the molecule undergoes fragmentation, providing a unique fingerprint for its identification.



Table 1: Key Mass Spectral Fragments for Ethyl Nonadecanoate

m/z	Proposed Fragment Identity	Relative Intensity
326	Molecular Ion [M]+	Low
281	[M - OCH ₂ CH ₃] ⁺	Moderate
101	[CH ₂ (CH ₂) ₅ CO] ⁺	High
88	McLafferty Rearrangement: [C ₄ H ₈ O ₂] ⁺	High
73	[Si(CH ₃) ₃] ⁺ (if derivatized)	Variable
55	[C ₄ H ₇] ⁺	Moderate
43	[C ₃ H ₇] ⁺	Moderate
29	[CH ₂ CH ₃] ⁺	Moderate

Note: Relative intensities are general and can vary depending on the instrument and analytical conditions.

Gas Chromatography Data

The retention time of **ethyl nonadecanoate** is dependent on the specific GC conditions, including the column, temperature program, and carrier gas flow rate. On a nonpolar dimethylpolysiloxane column, longer chain fatty acid esters will have longer retention times.

Table 2: Representative Gas Chromatography Parameters



Parameter	Value
GC Column	Nonpolar dimethylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 μm film thickness)
Injector Temperature	280 °C
Injection Mode	Splitless
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Program	Initial temperature of 100 °C, hold for 2 min, ramp at 15 °C/min to 250 °C, then ramp at 20 °C/min to 320 °C and hold for 12 min.
Transfer Line Temp	280 °C
Ion Source Temp	230 °C
MS Quadrupole Temp	150 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Full Scan (m/z 40-500) or Selected Ion Monitoring (SIM)

Quantitative Analysis Data

For quantitative analysis, a calibration curve should be constructed using standards of known concentrations. An internal standard, such as ethyl heptadecanoate, is recommended to improve accuracy and precision.[1][2][3]

Table 3: Example Quantitative Performance Data for FAEE Analysis



Parameter	Representative Value
Linearity Range	15 - 10,000 ng/mL (r² > 0.998)
Limit of Detection (LOD)	5 - 50 ng/mL
Limit of Quantification (LOQ)	15 - 200 ng/mL
Intra-day Precision (%RSD)	< 10%
Inter-day Precision (%RSD)	< 15%
Accuracy (% Recovery)	90 - 110%

Note: These values are representative for long-chain FAEEs and should be determined specifically for **ethyl nonadecanoate** in the user's laboratory.

Experimental Protocols Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of **ethyl nonadecanoate** from liquid matrices such as plasma or serum.

- Spiking: To 1 mL of the sample, add a known amount of internal standard solution (e.g., ethyl
 heptadecanoate in hexane).
- Protein Precipitation: Add 2 mL of cold acetone to the sample, vortex for 30 seconds, and centrifuge at 3000 rpm for 10 minutes to precipitate proteins.
- Extraction: Transfer the supernatant to a clean tube. Add 5 mL of n-hexane, vortex for 1 minute, and centrifuge at 3000 rpm for 5 minutes to separate the layers.
- Collection: Carefully transfer the upper hexane layer to a new tube.
- Drying: Evaporate the hexane to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in 100 μ L of hexane or other suitable solvent for GC-MS analysis.

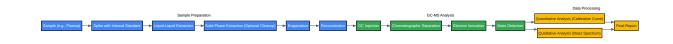


Sample Preparation: Solid-Phase Extraction (SPE)

SPE can be used for cleanup after liquid-liquid extraction to remove interfering substances.

- Column Conditioning: Condition an aminopropyl-silica SPE cartridge by passing 3 mL of hexane through it.
- Sample Loading: Load the reconstituted extract from the liquid-liquid extraction step onto the SPE cartridge.
- Washing: Wash the cartridge with 3 mL of hexane to elute nonpolar interferences.
- Elution: Elute the FAEEs with 3 mL of a mixture of hexane and diethyl ether (e.g., 95:5 v/v).
- Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS analysis.

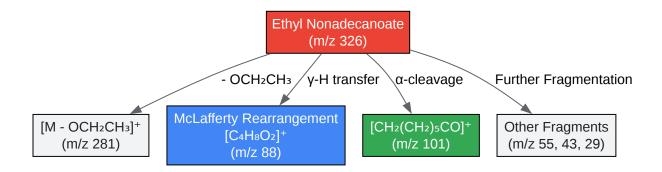
Diagrams



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Caption: Experimental workflow for the GC-MS analysis of **ethyl nonadecanoate**.





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Caption: Key fragmentation pathways of **ethyl nonadecanoate** in mass spectrometry.

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References

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